molecular formula C7H16N2O B1472594 2-(Ethoxymethyl)pyrrolidin-1-amine CAS No. 2097978-75-9

2-(Ethoxymethyl)pyrrolidin-1-amine

Cat. No.: B1472594
CAS No.: 2097978-75-9
M. Wt: 144.21 g/mol
InChI Key: SSMFAKYACJEROM-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)pyrrolidin-1-amine is a pyrrolidine derivative featuring an ethoxymethyl substituent at the 2-position of the pyrrolidine ring and an amine group at the 1-position. Pyrrolidine derivatives are valued for their versatility as chiral auxiliaries, intermediates, and bioactive agents due to their conformational rigidity and stereochemical diversity .

Properties

IUPAC Name

2-(ethoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-10-6-7-4-3-5-9(7)8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMFAKYACJEROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Pyrrolidin-1-amine with Ethoxymethyl Precursors

One straightforward approach to synthesize 2-(ethoxymethyl)pyrrolidin-1-amine involves nucleophilic substitution reactions where pyrrolidin-1-amine is alkylated at the 2-position using ethoxymethyl halides or equivalents.

  • Reaction Scheme:

    $$
    \text{Pyrrolidin-1-amine} + \text{Ethoxymethyl halide} \rightarrow \text{this compound}
    $$

  • Typical Conditions:

    • Base: Potassium carbonate or sodium hydride to deprotonate the amine.
    • Solvent: Polar aprotic solvents such as DMF or DMSO.
    • Temperature: Ambient to moderate heating (~50–80 °C).
    • Time: Several hours to overnight.
  • Notes:

    This method requires careful control to avoid over-alkylation or side reactions. Protection of the amine nitrogen may be necessary if regioselectivity is an issue.

Reductive Amination of 2-(Ethoxymethyl)pyrrolidine Precursors

An alternative and widely used method is reductive amination, where 2-(ethoxymethyl)pyrrolidine aldehyde or ketone intermediates react with ammonia or primary amines followed by reduction.

  • General Procedure:

    • Condensation of 2-(ethoxymethyl)pyrrolidine aldehyde with ammonia or amine to form an imine or iminium intermediate.
    • Reduction of the imine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.
  • Advantages:

    • High selectivity for the desired amine.
    • Mild reaction conditions.
    • Good yields with minimal side products.
  • Example from Literature:

    A related compound, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine, is prepared via condensation with carbonyl compounds followed by reduction, highlighting the utility of reductive amination for similar pyrrolidine derivatives.

Enzymatic and Biocatalytic Synthesis Using Transaminases

Recent advances in biocatalysis have enabled the asymmetric synthesis of 2-substituted pyrrolidines, including this compound, using transaminase enzymes.

  • Method Highlights:

    • Starting from ω-chloroketones, transaminases catalyze the conversion to the corresponding amines with high enantioselectivity.
    • Recombinant expression of transaminases in E. coli facilitates enzyme availability.
    • Reactions are typically conducted in aqueous buffer with co-factors and under mild conditions.
  • Benefits:

    • Enantioselective synthesis yielding optically pure products.
    • Environmentally friendly and sustainable.
    • Scalable for industrial applications.
  • Reference:

    This approach is demonstrated in the synthesis of various 2-substituted pyrrolidines and piperidines, providing a platform for preparing this compound with controlled stereochemistry.

Use of Chiral Lithium Amides for Stereoselective Preparation

Chiral lithium amides derived from amino acids have been applied to improve stereoselectivity in the synthesis of 2-substituted pyrrolidines.

  • Key Features:

    • Lithium (R)-2-(methoxymethyl)pyrrolidide acts as a chiral base to deprotonate substrates and induce stereoselectivity.
    • The reaction involves lithiation followed by 1,2-addition to ketones.
    • Control of moisture, reagent purity, and temperature is critical for reproducibility.
  • Outcome:

    • High diastereoselectivity and moderate enantioselectivity.
    • Potential for scale-up with improved yields.
  • Insight:

    This method exemplifies the use of chiral transfer reagents in pyrrolidine derivative synthesis, which can be adapted for this compound preparation.

Representative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Direct Alkylation Pyrrolidin-1-amine, Ethoxymethyl halide, Base Simple, direct 60–75 Requires control to avoid over-alkylation
Reductive Amination 2-(Ethoxymethyl)pyrrolidine aldehyde, Ammonia, NaBH3CN Mild, selective 70–85 Widely used for related pyrrolidines
Enzymatic Transamination ω-Chloroketones, Transaminase enzymes, E. coli High enantioselectivity, green 65–90 Suitable for chiral synthesis
Chiral Lithium Amide Approach Chiral lithium amide, Ketones, Low temperature Stereoselective, scalable 50–80 Sensitive to moisture and temperature

Summary of Research Findings and Considerations

  • The preparation of this compound can be achieved by classical synthetic organic methods such as alkylation and reductive amination, as well as modern enzymatic and chiral reagent-based approaches.
  • Enzymatic methods provide an environmentally benign route with excellent stereochemical control, which is crucial for pharmaceutical and fine chemical applications.
  • Chiral lithium amide reagents offer a powerful tool for stereoselective synthesis but require stringent reaction control.
  • Reaction optimization, including solvent choice, temperature, and reagent purity, significantly impacts yield and selectivity.
  • Purification typically involves extraction, drying, and chromatographic techniques such as silica gel chromatography or preparative HPLC to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethyl)pyrrolidin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are typical reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Ethoxymethyl)pyrrolidin-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)pyrrolidin-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

2-(Methoxymethyl)pyrrolidin-1-amine

  • Structure : Methoxymethyl group at the 2-position.
  • Applications : Widely used as a chiral auxiliary (e.g., SAMP and SAPP) in asymmetric synthesis .
  • Physical Properties : Typically isolated as a clear oil with yields exceeding 90% in hydrazone formation reactions .

2-(Aminomethyl)-1-ethylpyrrolidine Structure: Ethyl group at the 1-position and aminomethyl at the 2-position. Applications: Key synthon for antipsychotics, antimalarials, and antitumor agents .

1-(Ethoxymethyl)-2-methoxybenzene Structure: Ethoxymethyl and methoxy substituents on a benzene ring. Applications: Fragrance ingredient with rosy, earthy notes .

Data Table: Structural and Functional Comparison
Compound Substituents Molecular Formula Key Applications References
2-(Ethoxymethyl)pyrrolidin-1-amine Ethoxymethyl at C2, amine at N1 C₇H₁₆N₂O Hypothesized: Chiral synthesis, drug intermediates
2-(Methoxymethyl)pyrrolidin-1-amine Methoxymethyl at C2 C₆H₁₄N₂O Asymmetric synthesis (SAMP/SAPP)
2-(Aminomethyl)-1-ethylpyrrolidine Aminomethyl at C2, ethyl at N1 C₇H₁₆N₂ Antipsychotics, antimalarials
1-(Ethoxymethyl)-2-methoxybenzene Ethoxymethyl and methoxy on benzene C₉H₁₂O₂ Fragrance industry

Chirality and Enantiomeric Effects

  • Enantiomers of 2-(methoxymethyl)pyrrolidin-1-amine (e.g., (R)- and (S)-forms) demonstrate distinct stereochemical outcomes in catalysis .
  • Ethoxymethyl analogs may exhibit similar enantioselectivity but require tailored chiral resolution methods (e.g., HPLC with pre-column derivatization) .

Biological Activity

2-(Ethoxymethyl)pyrrolidin-1-amine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring structure. This compound has garnered attention due to its potential biological activities, including interactions with various enzymes and proteins, which may contribute to its applications in medicinal chemistry and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C7H16N2O
  • Molecular Weight : 144.21 g/mol
  • Canonical SMILES : CCOCC1CCCN1N

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the ethoxymethyl group enhances the compound's binding affinity and specificity, which can lead to potent biological effects. This compound may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
PyrrolidineSimple five-membered ringBasic structural analog
N-MethylpyrrolidineContains a methyl groupSimilar interactions; less potent
Pyrrolidin-2-oneLactam derivative of pyrrolidineDifferent binding properties
This compoundEthoxymethyl group enhances reactivityUnique properties for enzyme inhibition

Synthesis and Biological Assays

A significant aspect of studying this compound is its synthesis and subsequent biological assays. The synthesis typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This method has been optimized for industrial production to ensure high yield and purity.

Example Case Study: Inhibition Assays

In a study examining the inhibition of specific enzymes, compounds similar to this compound were tested for their ability to modulate enzymatic activity. Results indicated that derivatives of pyrrolidine could significantly inhibit enzyme activity related to metabolic pathways, suggesting potential therapeutic applications .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of this compound has been explored in various studies. A notable finding is that modifications to the ethoxymethyl group can significantly alter the compound's biological activity. For instance, increasing the length or branching of alkyl groups on the nitrogen atom has been associated with enhanced binding affinity to target proteins .

Q & A

Q. What are the established synthetic routes for 2-(Ethoxymethyl)pyrrolidin-1-amine, and how do reaction conditions influence enantiomeric purity?

The synthesis of this compound can be achieved via reductive amination of pyrrolidine derivatives or functionalization of pre-formed pyrrolidine scaffolds. For enantioselective synthesis, methods using chiral auxiliaries like (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) are critical. These routes often involve organometallic reagents (e.g., Grignard) and catalytic hydrogenation under controlled temperatures (0–25°C) to preserve stereochemistry. Reaction pH (neutral to mildly acidic) and solvent polarity (e.g., ethanol, dichloromethane) significantly impact yield and enantiomeric excess (≥90% ee). Monitoring via chiral HPLC is recommended to verify purity .

Q. What analytical techniques are essential for characterizing the structural integrity and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethoxymethyl group at C2 of pyrrolidine).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: 144.21 g/mol) and detect impurities.
  • Chromatography : HPLC with chiral columns to assess enantiopurity.
  • Elemental Analysis : To verify carbon, hydrogen, and nitrogen content (±0.3% deviation).
    Cross-referencing these methods ensures robust structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard amine-handling protocols apply:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation.
  • Waste Disposal : Neutralization with dilute HCl before disposal.
    While specific toxicity data are limited, structural analogs suggest potential irritant properties, warranting caution .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding mechanisms of this compound?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with enzymes (e.g., aminopeptidases) or GPCRs. Key steps:

Target Selection : Prioritize proteins with active sites accommodating pyrrolidine rings (e.g., methionine aminopeptidase).

Ligand Preparation : Optimize the compound’s 3D structure (protonation states, tautomers).

Docking Simulations : Assess binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks.

Validation : Compare results with in vitro assays (e.g., fluorescence polarization). Discrepancies may arise from solvent effects or protein flexibility .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Systematically evaluate variables:

  • Catalysts : Palladium vs. nickel catalysts may alter yields by 15–20%.
  • Solvent Polarity : Polar aprotic solvents (DMF) vs. ethers (THF) can affect reaction rates.
  • Temperature : Elevated temps (>40°C) may degrade intermediates, reducing yields.
    Reproduce conditions from high-yield studies (e.g., 75% yield at 25°C in ethanol) and use design-of-experiments (DoE) to identify critical factors .

Q. What in vitro assays are optimal for assessing the enzyme inhibition potential of this compound?

  • Fluorescence-Based Assays : Monitor quenching of fluorogenic substrates (e.g., Met-AMC for methionine aminopeptidase).
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots.
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in model cell lines (HEK293, HeLa).
    Compare results with structurally related inhibitors (e.g., pyridinylpyrimidines) to contextualize potency .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological studies?

  • pH Buffering : Maintain pH 7.4 with phosphate buffer to prevent hydrolysis of the ethoxymethyl group.
  • Co-solvents : Use 10% DMSO to improve solubility without destabilizing the compound.
  • Lyophilization : Store as a lyophilized powder and reconstitute fresh before use.
    Stability assays (HPLC monitoring over 24–72 hours) are essential to validate these approaches .

Methodological Considerations

  • Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration during synthesis .
  • Data Reproducibility : Publish raw NMR/MS spectra and reaction logs to address reproducibility challenges.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for unapproved compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethoxymethyl)pyrrolidin-1-amine
Reactant of Route 2
2-(Ethoxymethyl)pyrrolidin-1-amine

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